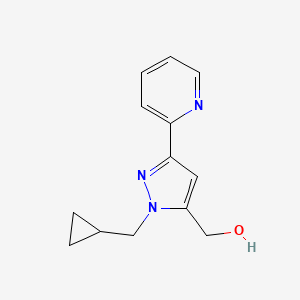

(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

CAS No.: 2098069-88-4

Cat. No.: VC3148611

Molecular Formula: C13H15N3O

Molecular Weight: 229.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098069-88-4 |

|---|---|

| Molecular Formula | C13H15N3O |

| Molecular Weight | 229.28 g/mol |

| IUPAC Name | [2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazol-3-yl]methanol |

| Standard InChI | InChI=1S/C13H15N3O/c17-9-11-7-13(12-3-1-2-6-14-12)15-16(11)8-10-4-5-10/h1-3,6-7,10,17H,4-5,8-9H2 |

| Standard InChI Key | ZYBGGYBDVWYMPB-UHFFFAOYSA-N |

| SMILES | C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)CO |

| Canonical SMILES | C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)CO |

Introduction

This specific compound is uniquely identified by its CAS registry number 2098069-88-4, which serves as the primary identifier in chemical databases and literature. Additional identification information includes its IUPAC name [2-(cyclopropylmethyl)-5-pyridin-2-ylpyrazol-3-yl]methanol, though it may also be referenced by alternative naming conventions in various chemical databases. In computational chemistry and cheminformatics systems, it can be located using its PubChem Compound ID 121210721.

The compound features a distinctive structural arrangement with three main components: a central pyrazole ring, a pyridin-2-yl substituent at position 3, a cyclopropylmethyl group at position 1, and a hydroxymethyl group at position 5. This structural configuration potentially confers specific chemical behavior and biological interactions that distinguish it from other pyrazole derivatives.

Physical and Chemical Properties

The physical and chemical properties of (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol are fundamental to understanding its behavior in various chemical and biological systems. Based on its structure and composition, several properties can be described and analyzed.

Fundamental Properties

The compound has a precisely defined molecular formula of C13H15N3O with a calculated molecular weight of 229.28 g/mol . This moderate molecular weight falls within a range typically considered favorable for drug-like compounds according to Lipinski's Rule of Five, suggesting potential pharmaceutical relevance.

The presence of multiple nitrogen atoms in the structure, including those in the pyrazole ring and the pyridine moiety, likely confers hydrogen bond acceptor capabilities. The hydroxyl group in the hydroxymethyl substituent can function as both a hydrogen bond donor and acceptor, potentially enhancing solubility in polar solvents and facilitating interactions with biological macromolecules.

Structural Identifiers

For computational and database purposes, the compound is represented by specific structural notations as detailed in the following table:

| Property | Value |

|---|---|

| Standard InChI | InChI=1S/C13H15N3O/c17-9-11-7-13(12-3-1-2-6-14-12)15-16(11)8-10-4-5-10/h1-3,6-7,10,17H,4-5,8-9H2 |

| Standard InChIKey | ZYBGGYBDVWYMPB-UHFFFAOYSA-N |

| SMILES | C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)CO |

| Canonical SMILES | C1CC1CN2C(=CC(=N2)C3=CC=CC=N3)CO |

These identifiers enable precise structural representation in chemical databases and computational systems, facilitating structure-based searches and analyses.

Structural Analysis and Characterization

Core Structure and Functional Groups

The molecular architecture of (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol features several key structural elements that define its chemical behavior:

The pyrazole ring forms the central scaffold of the molecule. This five-membered heterocyclic aromatic ring contains two adjacent nitrogen atoms at positions 1 and 2, creating an electron-rich system that can participate in various chemical interactions. The pyrazole core is known for its stability and ability to engage in hydrogen bonding and π-π interactions.

Attached to the pyrazole ring are three key substituents:

-

A pyridin-2-yl group at position 3, which introduces another nitrogen-containing aromatic system

-

A cyclopropylmethyl group at the N1 position, featuring a three-membered ring that creates unique spatial arrangements

-

A hydroxymethyl group (-CH2OH) at position 5, which introduces polarity and hydrogen bonding capacity

Chemical Reactivity Considerations

The hydroxymethyl group represents a primary alcohol functionality that can participate in various chemical transformations. This group can undergo oxidation, esterification, or etherification reactions, making it a potential site for chemical modifications in synthetic applications.

The nitrogen atoms in both the pyrazole and pyridine rings can function as Lewis bases, potentially coordinating with metals or participating in hydrogen bonding interactions. The pyridine nitrogen, in particular, is known for its strong metal-coordinating abilities, which could be relevant for potential applications in coordination chemistry or catalysis.

Related Pyrazole Compounds

Structural Analogs and Derivatives

While specific information on direct analogs of (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is limited in the provided search results, the compound shares structural similarities with other pyrazole derivatives mentioned in the literature. One related compound found in the search results is 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which contains the same cyclopropylmethyl-substituted pyrazole core but differs in other substituents .

The structural relationship to this and other pyrazole compounds suggests potential synthetic pathways and chemical behaviors that may be extrapolated to our compound of interest. The synthesis of pyrazole derivatives typically involves condensation reactions between appropriate aldehydes or ketones with hydrazine derivatives, which might provide insights into possible synthetic approaches for (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol.

Comparison of Related Compounds

The following table compares key properties of (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol with related compounds mentioned in the search results:

| Property | (1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol | 1-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

|---|---|---|

| Molecular Formula | C13H15N3O | C13H21BN2O2 |

| Molecular Weight | 229.28 g/mol | 249 g/mol |

| Structural Feature 1 | Pyridin-2-yl at position 3 | Boronic ester at position 4 |

| Structural Feature 2 | Hydroxymethyl at position 5 | No substitution at position 5 |

| Structural Feature 3 | Cyclopropylmethyl at N1 | Cyclopropylmethyl at N1 |

This comparison highlights both the similarities and differences between these compounds, providing context for understanding the potential chemical behavior and reactivity of (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol .

Analytical Characterization

Chromatographic Behavior

Based on its structural features, (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol would likely be amenable to analysis by various chromatographic techniques:

High-Performance Liquid Chromatography (HPLC) using reversed-phase conditions would be suitable for this compound due to its moderate polarity. The hydroxyl and nitrogen-containing groups would interact with polar mobile phases, while the cyclopropyl and aromatic regions would provide hydrophobic interactions with the stationary phase.

The search results mention mass-directed reverse phase chromatography eluting with MeCN/H2O with 0.1% TFA for purification of related compounds, suggesting similar approaches might be applicable for (1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume